molecular formula C8H12O B1585044 2-tert-Butylfuran CAS No. 7040-43-9

2-tert-Butylfuran

Cat. No. B1585044
CAS RN: 7040-43-9
M. Wt: 124.18 g/mol
InChI Key: BGQBONSBNSNYIO-UHFFFAOYSA-N
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Description

2-tert-Butylfuran is a furan derivative with a tert-butyl group attached to its ring structure . It is a heterocyclic organic compound containing a ring of four carbon atoms and one oxygen .


Synthesis Analysis

While specific synthesis methods for 2-tert-Butylfuran were not found in the search results, furan derivatives can be synthesized through various methods. For instance, photocatalytic synthesis of tetra-substituted furans has been reported, which involves the conversion of 1,3-diketones to tetra-substituted furan skeleton compounds in a carbon dioxide (CO2) atmosphere under mild conditions .


Molecular Structure Analysis

The linear formula of 2-tert-Butylfuran is C8H12O . It consists of a furan ring, which is a five-membered ring with four carbon atoms and one oxygen atom. The 2-position of the furan ring is substituted with a tert-butyl group .


Physical And Chemical Properties Analysis

2-tert-Butylfuran has a density of 0.871 g/mL at 25°C, and it boils at 119-120°C . Its refractive index is 1.438 .

Scientific Research Applications

Alkylation Studies

  • Alkylation with Isobutene: Research by Shuikin et al. (1967) focused on the alkylation of furan with isobutene, yielding a mixture of 2- and 3-tert-butylfurans. The ratio of these compounds varied based on the process conditions, highlighting the potential for controlled synthesis of 2-tert-butylfuran in a laboratory setting (Shuikin et al., 1967).

Synthetic Methods and Phosphorylation

  • Development of Synthetic Methods: Pevzner (2004) established methods for preparing 2-, 3-, 4-halomethyl-5-tert-butylfurans, demonstrating the versatility of 2-tert-butylfuran in synthetic chemistry. This study also detailed the phosphorylation of these compounds, contributing to their potential utility in various chemical reactions and applications (Pevzner, 2004).

Reactivity and Stability Studies

  • Stability and Reactivity of Derivatives: The stability and reactivity of derivatives of 2-tert-butylfuran were explored by Watanabe et al. (2000) and Verevkin & Welle (1998). These studies provide insights into the chemical properties of 2-tert-butylfuran and its derivatives, which are crucial for their application in scientific research (Watanabe et al., 2000); (Verevkin & Welle, 1998).

Catalysis and Oxidative Cyclization

  • Oxidative Cyclization Research: Research by Wei and Yoshikai (2011) demonstrated the use of 2-tert-butylfuran in oxidative cyclization reactions, which is pivotal in organic synthesis and could be applied in the synthesis of complex organic molecules (Wei & Yoshikai, 2011).

Safety And Hazards

While specific safety and hazard information for 2-tert-Butylfuran was not found in the search results, it’s important to handle all chemicals with care. Avoid ingestion and inhalation, and use personal protective equipment such as a dust mask type N95 .

properties

IUPAC Name

2-tert-butylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-8(2,3)7-5-4-6-9-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQBONSBNSNYIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50220675
Record name 2-tert-Butylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50220675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-Butylfuran

CAS RN

7040-43-9
Record name 2-tert-Butylfuran
Source ChemIDplus
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Record name 2-tert-Butylfuran
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-tert-Butylfuran
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
74
Citations
LM Pevzner - Russian journal of general chemistry, 2004 - Springer
… At the same time, synthetic routes to dialkoxyphosphorylmethyl derivatives of 2-tert-butylfuran containing no electron-withdrawing substituent in the ring are poorly developed. These …
Number of citations: 2 link.springer.com
LM Pevzner - Russian journal of general chemistry, 2003 - Springer
… Apparently, the lability of this group toward acidic agents is a specific feature of alkoxymethyl derivatives of 2-tert-butylfuran in which the substituent is located in the range of the effect of …
Number of citations: 7 link.springer.com
SP Verevkin, FM Welle - Structural Chemistry, 1998 - Springer
… Δ l g H m º of 2,5-dimethylfuran, 2-tert-butylfuran, 2,5-di-tert-butylfuran, cyclopentenyl methyl … using combustion calorimetry for 2,5-dimethylfuran, 2-tert-butylfuran, and 2,5-di-tert-…
Number of citations: 35 link.springer.com
GW Gribble, DJ Keavy, SE Branzt, WJ Kelly, MA Pals - Tetrahedron letters, 1988 - Elsevier
… As seen in the Table, the synlanti cycloadduct ratio is invariably >l for the reaction of 3-fluorobenzyne (1)6 with 2-methyl- (2a)9,2-ethyl- (2b)g, 2-isopropyl- (2c)lo, and 2-tert-butylfuran (2d…
Number of citations: 37 www.sciencedirect.com
S Hadjikyriacou, R Faust - Macromolecules, 1999 - ACS Publications
… We have recently reported quantitative monoaddition of 2-tert-butylfuran to polyisobutenyl … It occurred to us that 2-tert-butylfuran and perhaps other 2-alkylfurans could also add to …
Number of citations: 67 pubs.acs.org
AV Butin, SK Smirnov, FA Tsiunchik, MG Uchuskin… - …, 2008 - thieme-connect.com
… synthesized 2-tert-butylfuran (2) [9] by the reaction sequence shown in Scheme [¹] . The perchloric acid catalyzed condensation of 2-nitrobenzaldehydes 1a-d with 2-tert-butylfuran (2) in …
Number of citations: 12 www.thieme-connect.com
MA Légaré, É Rochette, JL Lavergne… - Chemical …, 2016 - pubs.rsc.org
While the organotrifluoroborate group is commonly used as a leaving group in cross-coupling reactions, we now show that their high stability can be used to protect the Lewis acidic …
Number of citations: 83 pubs.rsc.org
A Nerurkar, N Chandrasoma, L Maina, A Brassfield… - …, 2013 - thieme-connect.com
… The arynes were generated via metal–halogen exchange with a slight excess of n-BuLi in either diethyl ether or toluene at –78 C in the presence of excess 2-tert-butylfuran.[10] The …
Number of citations: 11 www.thieme-connect.com
NI Shuikin, BL Lebedev, VG Nikol'skii… - Bulletin of the Academy …, 1967 - Springer
… : 2-tert-butylfuran and 2-isobutylfuran. However, fractionation of the monoalkylate gave 2-tert-butylfuran-… that under severer conditions the 2-tert-butylfuran isomerizes into the 3-isomer. …
Number of citations: 1 link.springer.com
NI Shuikin, OA Korytina, BL Lebedev… - Chemistry of …, 1970 - Springer
The possibility of using the region of the C=C and CH vibrations of the furan ring for the analysis of the structure of substituted furans and the possibility of determining the structure of the …
Number of citations: 3 link.springer.com

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